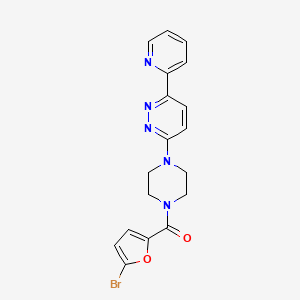

(5-Bromofuran-2-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

This compound is a heterocyclic methanone derivative featuring a 5-bromofuran moiety linked to a piperazine ring, which is further substituted with a pyridazine-pyridine hybrid structure. The bromine atom on the furan ring enhances electrophilic reactivity, while the pyridazine-pyridine system may facilitate π-π stacking interactions in biological targets . Crystallographic data for analogous compounds (e.g., bromophenyl pyrazoles) highlight the role of halogen bonding in stabilizing molecular conformations .

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN5O2/c19-16-6-5-15(26-16)18(25)24-11-9-23(10-12-24)17-7-4-14(21-22-17)13-3-1-2-8-20-13/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWQPVPTEOGBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC=C(O4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromofuran-2-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the brominated furan ring and the pyridazinyl-pyridine moiety. The key steps include:

Bromination of Furan: Furan is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Formation of Pyridazinyl-Pyridine: This involves the reaction of pyridine with hydrazine to form pyridazine, followed by further functionalization to introduce the pyridin-2-yl group.

Coupling Reactions: The brominated furan and pyridazinyl-pyridine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Piperazine Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Bromofuran-2-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The pyridazinyl-pyridine moiety can be reduced to form dihydropyridazine derivatives.

Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

Oxidation: Furanones, pyridazinyl-pyridine N-oxides.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromofuran-2-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of brominated furan derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring and pyridazinyl-pyridine moiety can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Heterocycles

Compounds such as 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (C₁₇H₁₄BrFN₂O) share structural motifs with the target molecule, including halogen-substituted aromatic rings. Key differences include:

- Core Heterocycle : The target compound uses pyridazine and furan, whereas analogs like those in employ pyrazole. Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to pyrazole.

- Bioactivity : Brominated pyrazoles exhibit antifungal and antibacterial properties, but the target molecule’s pyridazine-piperazine framework may broaden its selectivity toward neurological or anticancer targets .

Table 1: Structural and Electronic Comparisons

*Predicted using Lipinski’s rules; †Estimated via computational modeling.

Piperazine-Linked Methanones

The compound (4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (from ) shares the piperazine-methanone scaffold but substitutes pyridazine with triazole-pyrimidine. Key contrasts:

- Solubility : The target compound’s pyridazine group may reduce solubility compared to triazole derivatives due to increased planar rigidity.

- Target Selectivity : Triazole-pyrimidine systems in show affinity for EGFR kinases, whereas the pyridazine-pyridine motif could target JAK or CDK kinases.

Bioactivity in Pest Management

Plant-derived methanones (e.g., C. gigantea extracts ) often target insect nervous systems. The bromofuran group in the target compound may enhance cuticle penetration in insects compared to non-halogenated analogs, though this requires empirical validation .

Biological Activity

The compound (5-Bromofuran-2-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule characterized by a unique combination of heterocyclic structures, including a brominated furan ring, a piperazine moiety, and a pyridazine linked to a pyridine. This structural diversity suggests significant potential for various biological activities, making it a candidate for further pharmacological investigation.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 429.278 g/mol. Its structural features can be summarized as follows:

| Feature | Description |

|---|---|

| Brominated Furan Ring | Contributes to lipophilicity and potential receptor interactions. |

| Piperazine Moiety | Known for its role in various pharmacological effects. |

| Pyridazine and Pyridine Rings | Implicated in neuroactive and antimicrobial properties. |

Antitumor Activity

Compounds structurally similar to This compound have demonstrated significant anticancer properties. For instance, studies have shown that derivatives with similar heterocycles exhibit cytotoxic effects against various cancer cell lines, including:

- Jurkat Cells : Exhibited an IC50 of 4.64 µM.

- HeLa Cells : Showed an IC50 of 9.22 µM.

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis through mechanisms such as cell cycle arrest and modulation of signaling pathways like JNK .

Antimicrobial Properties

The presence of nitrogen-rich heterocycles in the compound is associated with enhanced antimicrobial activity. Similar compounds have been reported to exhibit efficacy against both bacterial and fungal strains, indicating potential applications in treating infections.

Neuroactive Effects

Compounds containing piperazine and pyridine rings are frequently studied for their neuroactive properties. Research indicates that these compounds may interact with neurotransmitter systems, suggesting potential therapeutic uses in neurodegenerative diseases or psychiatric disorders.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Protein Interactions : The compound has been shown to inhibit the interaction between JIP1 and JNK, modulating pathways involved in cell survival and apoptosis.

- Binding Affinity Studies : Computational docking studies reveal promising binding energies with targets such as human matrix metalloproteinases (MMPs), indicating potential roles in cancer therapy by inhibiting tumor growth and metastasis .

- Cell Cycle Modulation : The compound has been observed to cause cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis induction .

Case Studies and Research Findings

Recent studies have highlighted the biological potential of related compounds:

Q & A

Basic: What are the critical synthetic steps for preparing (5-Bromofuran-2-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions. Key steps include:

- Functionalization of the bromofuran ring : Bromination at the 5-position of furan using N-bromosuccinimide (NBS) under controlled conditions .

- Piperazine coupling : Reaction of the bromofuran intermediate with a pre-synthesized pyridazine-pyridine-piperazine moiety. This step often employs nucleophilic aromatic substitution or amide bond formation, using solvents like DMF or THF and catalysts such as potassium carbonate .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography is essential to isolate the target compound from byproducts .

Advanced: How can reaction conditions be optimized during the piperazine coupling step to enhance yield?

Methodological Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity, while THF may reduce side reactions .

- Temperature control : Reactions conducted at 60–80°C balance reactivity and decomposition risks .

- Catalyst/base screening : Testing alternatives like triethylamine or DBU (1,8-diazabicycloundec-7-ene) can accelerate coupling efficiency .

- Real-time monitoring : Use of thin-layer chromatography (TLC) or in-situ NMR to track reaction progress and adjust conditions dynamically .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural confirmation :

- 1H/13C NMR : Assigns protons and carbons in the bromofuran, pyridazine, and piperazine moieties .

- High-resolution mass spectrometry (HRMS) : Verifies molecular formula (e.g., C₁₈H₁₄BrN₅O₂) .

- Purity assessment :

- HPLC with UV detection : Quantifies impurities (<1% threshold for biological assays) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., IC50 determination methods) .

- Purity re-evaluation : Re-test compound batches via HPLC to rule out impurity-driven artifacts .

- Structural analogs testing : Compare activity of derivatives (e.g., replacing bromofuran with chlorothiophene) to identify pharmacophore specificity .

Advanced: What computational approaches predict target interactions with biological receptors?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model binding to dopamine D2 or serotonin receptors, leveraging the piperazine-pyridazine scaffold’s flexibility .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., water) for 100+ ns to assess stability .

- QSAR modeling : Develop quantitative structure-activity relationship models using substituent electronic parameters (e.g., Hammett constants) .

Basic: What are common impurities formed during synthesis, and how are they mitigated?

Methodological Answer:

- Byproducts :

- Debrominated furan : Minimized by controlling NBS stoichiometry and reaction time .

- Incomplete piperazine coupling : Reduced via excess pyridazine-pyridine intermediate .

- Mitigation strategies :

- Recrystallization : Use ethanol/water mixtures to remove hydrophilic impurities .

- Flash chromatography : Separate non-polar byproducts with silica gel and gradient elution .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core modifications :

- Furan ring : Replace bromine with methyl or nitro groups to assess steric/electronic effects .

- Pyridazine-pyridine moiety : Introduce fluorine or methoxy substituents to enhance binding affinity .

- Biological testing :

- Enzyme assays : Measure inhibition of kinases or GPCRs .

- Cellular uptake studies : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to correlate structure with permeability .

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:

- Degradation pathways :

- Hydrolysis : Susceptibility of the methanone group to moisture, requiring desiccants .

- Storage conditions :

- Temperature : -20°C in amber vials to prevent light-induced decomposition .

- Stability monitoring : Periodic HPLC analysis to detect degradation products (>95% purity threshold) .

Advanced: How to validate the compound’s selectivity across related biological targets?

Methodological Answer:

- Panel screening : Test against off-target receptors (e.g., adrenergic, histaminergic) using radioligand binding assays .

- Cryo-EM studies : Resolve compound-bound receptor structures to identify binding site interactions .

- Proteomic profiling : Use mass spectrometry to detect unintended protein interactions in cell lysates .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Hazard mitigation :

- Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods for dust/aerosol control .

- Waste disposal : Neutralize brominated byproducts with sodium bicarbonate before disposal .

- Toxicity screening :

- In vitro assays : HepG2 cell viability tests to preliminarily assess cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.